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Compound of Interest

2-Bromo-4,5-difluorophenylboronic
Compound Name: d
aci

Cat. No.: B1284255

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-4,5-
difluorophenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for
2-Bromo-4,5-difluorophenylboronic acid could not be located. Therefore, this guide provides
a comprehensive, generalized protocol for its crystal structure analysis based on established
methodologies for analogous phenylboronic acid derivatives. The presented experimental
details are illustrative and may require optimization for the specific compound.

Introduction

2-Bromo-4,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry
and materials science. Its structural features, including the presence of a bromine atom and
two fluorine atoms on the phenyl ring, make it a versatile reagent in cross-coupling reactions for
the synthesis of complex organic molecules. Understanding the three-dimensional

arrangement of atoms in its solid state through single-crystal X-ray diffraction is crucial for
predicting its reactivity, intermolecular interactions, and solid-state properties. This technical
guide outlines the essential steps for the crystal structure analysis of 2-Bromo-4,5-
difluorophenylboronic acid.
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Compound Data

A summary of the available physicochemical data for 2-Bromo-4,5-difluorophenylboronic
acid is presented below.

Property Value Reference
Chemical Formula CeH4BBIrF20:2 [1][2]
Molecular Weight 236.81 g/mol [1]

CAS Number 849062-34-6 [11[2]
Appearance White crystalline solid [1]

Melting Point 231-236 °C [1]

Storage Temperature 2-8°C [11[2]

H315, H319, H335 (Causes

skin irritation, Causes serious
Hazard Statements S [2]

eye irritation, May cause

respiratory irritation)

Precautionary Statements P261, P305, P351, P338 [2]

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series
of critical steps, from crystal growth to data analysis and structure validation.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For
phenylboronic acids, slow evaporation of a saturated solution is a common and effective
method for obtaining suitable crystals.[3]

Protocol:

e Solvent Selection: Begin by screening various solvents to determine a suitable one in which
2-Bromo-4,5-difluorophenylboronic acid has moderate solubility. Common solvents to test
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include water, ethanol, methanol, acetone, and ethyl acetate.

o Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent at a
slightly elevated temperature to create a saturated or near-saturated solution.

o Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with small
pinholes) to allow for the slow evaporation of the solvent at a constant, controlled
temperature.[3]

o Crystal Selection: Once crystals have formed, carefully examine them under a microscope.
Select a well-formed crystal with sharp edges and no visible defects, typically in the size
range of 0.1 to 0.5 mm, for mounting.[3]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:

o Crystal Mounting: Mount the selected crystal on a goniometer head, often using a cryoloop
and a cryoprotectant oil.[3]

 Instrumentation: Utilize a four-circle diffractometer equipped with a CCD or CMOS detector.
[3] The X-ray source is typically a monochromatic beam of Molybdenum (Mo Ka, A = 0.71073
A) or Copper (Cu Ka, A = 1.5418 A).[3]

» Data Collection Strategy: Cool the mounted crystal to a low temperature (e.g., 100 K) to
minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is
rotated through a range of angles.[3] This process allows for the measurement of the
intensities and positions of a large number of reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the
crystal.

Protocol:
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o Data Integration and Reduction: The raw diffraction images are processed to integrate the
reflection intensities and apply corrections for factors such as absorption.

e Space Group Determination: The unit cell parameters and the space group are determined
from the positions of the reflections.

 Structure Solution: The initial crystal structure is solved using direct methods or Patterson
methods, which provide an initial model of the atomic positions.[3]

o Structure Refinement: The structural model is then refined using a least-squares method.[3]
This iterative process adjusts the atomic coordinates and thermal parameters to achieve the
best possible fit between the observed and calculated diffraction data.

o Software: Commonly used software packages for structure solution and refinement include
SHELXS, SHELXL, and Olex2.[3]

Visualization of the Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.
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Caption: Workflow for the crystal structure analysis of 2-Bromo-4,5-difluorophenylboronic
acid.

Expected Data Presentation

Upon successful crystal structure determination, the quantitative data should be summarized in
tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details.
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Parameter Value
Empirical formula CeH4BBrF202
Formula weight 236.81
Temperature (K) Value
Wavelength (A) Value

Crystal system e.g., Monoclinic
Space group e.g., P2i/c

Unit cell dimensions

a (A) Value
b (A) Value
c (A) Value
a(°) Value
B () Value
y (%) Value
Volume (A3) Value
z Value
Density (calculated) (Mg/m?3) Value
Absorption coefficient (mm~1) Value
F(000) Value
Crystal size (mm3) Value
Theta range for data collection (°) Value
Index ranges h, k, | values
Reflections collected Value
Independent reflections Value
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Completeness to theta = x° (%)

Value

Refinement method

e.g., Full-matrix least-squares on F2

Data / restraints / parameters

Values

Goodness-of-fit on F2

Value

Final R indices [I>2sigma(l)]

R1 and wRz values

R indices (all data)

R1 and wR2 values

Largest diff. peak and hole (e. A-3) Values
Table 2: Selected Bond Lengths (A).

Bond Length (A)
Br(1)-C(2) Value
F(1)-C(4) Value
F(2)-C(5) Value
B(1)-C(2) Value
B(1)-O(1) Value
B(1)-0(2) Value
C(1)-C(2) Value

Table 3: Selected Bond Angles (°).
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Angle Degree (°)
C(6)-C(1)-C(2) Value
C(1)-C(2)-Br(1) Value
C(3)-C(4)-F(2) Value
C(4)-C(5)-F(2) Value
0O(1)-B(1)-0(2) Value
O(1)-B(1)-C(1) Value

Conclusion

While the specific crystal structure of 2-Bromo-4,5-difluorophenylboronic acid remains to be
determined and reported, this guide provides a robust framework for its analysis. The detailed
protocols for crystal growth, data collection, and structure refinement are based on well-
established practices for similar compounds. The successful elucidation of this structure will
provide invaluable insights for researchers in drug discovery and materials science, enabling a
deeper understanding of its solid-state behavior and its potential for forming specific
intermolecular interactions, which are crucial for rational drug design and crystal engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Bromo-4,5-difluorophenylboronic acid crystal
structure analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284255#2-bromo-4-5-difluorophenylboronic-acid-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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